D-Azaserine is produced by certain species of bacteria, particularly Streptomyces fragilis, which are known to synthesize various bioactive natural products. It is classified as an antimetabolite due to its ability to interfere with normal metabolic pathways, specifically those involving purine and pyrimidine synthesis . The International Union of Pure and Applied Chemistry (IUPAC) name for D-Azaserine is O-Diazoacetyl-L-serine, and it has a molecular formula of CHNO .
The biosynthetic pathway of D-Azaserine involves several enzymatic steps. Recent studies have elucidated this pathway using bioinformatics and genetic analysis of the Streptomyces fragilis genome. The key steps in the synthesis include:
D-Azaserine features a unique molecular structure characterized by its diazo group (–N=N–) attached to an acetyl group linked to serine. The structural representation can be summarized as follows:
The compound's three-dimensional structure can be visualized using molecular modeling software, which can illustrate its interactions at the molecular level .
D-Azaserine participates in various chemical reactions primarily due to its ability to mimic glutamine. Its main reactions include:
These reactions underscore its role as an antimetabolite in cancer treatment strategies.
D-Azaserine's mechanism of action involves several key processes:
This multifaceted mechanism highlights its potential therapeutic applications in oncology.
These properties are critical for understanding how D-Azaserine behaves in biological systems and during storage.
D-Azaserine has several significant applications in scientific research:
The aza biosynthetic gene cluster (BGC) responsible for azaserine production was first identified in Glycomyces harbinensis ATCC 43155 through comparative genomics and CRISPR/Cas9-assisted cloning. This ~25 kb cluster contains 19 open reading frames conserved in known azaserine producers like Streptomyces fragilis NRRL 2424. AntiSMASH analysis confirmed it as the only conserved BGC between these phylogenetically distinct actinomycetes. Key enzymatic components include:
Table 1: Core Enzymes in the Azaserine Biosynthetic Gene Cluster
| Gene | Predicted Function | Homology | Role in Pathway |
|---|---|---|---|
| azaA | PLP-dependent aminotransferase | Triacsin biosynthesis | Lysine decarboxylation |
| azaB | Hydrazine synthase | s56-p1 cluster | Hydrazonoacetic acid (HYAA) synthesis |
| azaF | Carrier protein hydrolase | Non-ribosomal peptide synthesis | HYAA release |
| azaH | Adenylation domain | NRPS systems | Serine activation |
| azaY | Flavin-dependent oxidase | Unknown | Hydrazone → diazo oxidation |
The cluster’s architecture reveals a bimodal organization: Genes azaABCEFG mediate early hydrazonoacetic acid (HYAA) formation, while azaHMOQY handle serine coupling and diazo formation. This genetic arrangement supports a convergent biosynthetic strategy distinct from other diazo-forming pathways like those in cremeomycin or alazopeptin biosynthesis [1] [5].
Central to azaserine biosynthesis is the hydrazonoacetyl intermediate, generated through the action of AzaA and AzaB on L-lysine and glycine precursors. Biochemical reconstitution studies demonstrate that AzaA decarboxylates L-lysine to cadaverine, while AzaB catalyzes an ATP-dependent condensation with glycine to form a hydrazine moiety. This pathway parallels triacsin biosynthesis but diverges at the oxidation stage.
The critical 2-electron oxidation converting the hydrazonoacetyl group to the α-diazoester involves AzaY, a flavin monooxygenase homolog. Isotope experiments confirm HYAA undergoes stereospecific dehydrogenation during esterification with L-serine. This contrasts with characterized diazo biosyntheses (e.g., kinamycin or cremeomycin) that utilize nitrite-dependent diazotization of aromatic amines. The proposed mechanism involves:
Table 2: Biochemical Steps in Diazoester Formation from HYAA
| Step | Reaction | Enzyme(s) | Chemical Transformation |
|---|---|---|---|
| 1 | Amino acid activation | AzaH | L-Serine + ATP → Aminoacyl-AMP |
| 2 | Carrier loading | AzaM | Aminoacyl-AMP + PCP → PCP-Ser |
| 3 | Condensation | AzaO/Q | PCP-Ser + HYAA → Hydrazonoacetyl-serine |
| 4 | Diazotization | AzaY | Hydrazonoacetyl → diazoester oxidation |
This oxidative logic represents a previously unknown biological strategy for diazo biosynthesis, expanding the enzymatic toolkit for N–N bond formation [1] [2] [5].
Bioinformatic analysis using the EFI Genome Neighborhood Tool revealed 46 homologous aza clusters across diverse bacterial lineages, including:
Phylogenetic distribution suggests horizontal gene transfer events facilitated dissemination of this biosynthetic capability. LC-MS validation confirmed azaserine production in S. ochraceiscleroticus and S. olivoverticillatus DSM 40250, indicating functional conservation. Notably, these clusters lack homologs of the ANS pathway (L-aspartate → nitro-succinate → nitrite) essential for other diazo natural products, confirming their biosynthetic independence.
Conserved synteny analysis identified a 9-gene core (azaABCEFGMOQ) present in all producers, with azaY (oxidase) showing 78–92% amino acid identity across taxa. This conservation underscores the non-redundant role of these enzymes in α-diazoester assembly [1] [5].
The aza cluster’s function was confirmed through heterologous expression in three Streptomyces hosts:
The cluster was cloned into the dual-inducible vector pDualP via Gibson assembly, with induction using ε-caprolactam and oxytetracycline. Azaserine production was monitored by LC-MS, revealing:
Table 3: Heterologous Azaserine Production in Streptomyces Hosts
| Host Strain | Expression Vector | Max Titer (mg/L) | Optimal Medium |
|---|---|---|---|
| S. coelicolor M1152 | aza-pDualP | 18.7 ± 2.3 | R5A |
| S. albus J1074 | aza-pDualP | 9.1 ± 1.4 | TSB |
| S. lividans TK64 | aza-pDualP | 5.8 ± 0.9 | ISP-4 |
This platform enables scalable production of azaserine and serves as a chassis for engineering novel carbene-transfer reactions, as demonstrated by intracellular cyclopropanation using azaserine-derived carbenes [1] [7].
Feeding studies elucidated azaserine’s biosynthetic origins:
To circumvent metabolic interference, stationary-phase feeding in S. coelicolor aza-pDualP yielded conclusive data. HYAA was trapped as a shunt metabolite when the oxidase AzaY was inhibited, validating it as the pathway intermediate. These results support a revised pathway where:
Table 4: Isotopic Tracer Incorporation Results
| Labeled Precursor | Incorporation Site | Method | Key Finding |
|---|---|---|---|
| ε-15N-L-lysine | Diazo Nβ | 15N NMR | Lysine ε-N → diazo group |
| 1-13C-glycine | C1 of diazoacetate | 13C NMR | Glycine → carbonyl carbon |
| U-13C-serine | Serine backbone | LC-MS/MS | Intact serine incorporation |
| 18O2 | Ester carbonyl | HRMS | Molecular oxygen incorporated |
The oxygen source for esterification was identified as molecular O2 via 18O2 labeling, consistent with AzaY’s predicted oxidase function [1] [2] [5].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8